(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: . This compound features a combination of a 3,5-dimethylisoxazole ring and a 4-(hydroxymethyl)piperidine moiety, which may contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of 3,5-Dimethylisoxazole: : This can be achieved through the cyclization of suitable precursors such as 3,5-dimethyl-1,2-dihydroxybenzene under acidic conditions.
Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced via a reaction with formaldehyde and a suitable amine or alcohol.
Coupling Reaction: : The final step involves the coupling of the 3,5-dimethylisoxazole with the 4-(hydroxymethyl)piperidine moiety, often using a carbonylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole derivatives: : These compounds share the isoxazole ring but may have different substituents.
Piperidine derivatives: : These compounds contain the piperidine ring but may have different functional groups attached.
The uniqueness of this compound lies in the combination of the isoxazole and piperidine moieties, which may confer distinct chemical and biological properties.
Biological Activity
The compound (3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- IUPAC Name : this compound
This compound features a dimethylisoxazole moiety linked to a hydroxymethyl piperidine, suggesting potential interactions with various biological targets.
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Notably, it has shown promising results in inhibiting enzymes related to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits:
- α-glucosidase : A key enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes. The compound exhibited competitive inhibition against α-glucosidase, indicating its potential as an antidiabetic agent .
- Acetylcholinesterase (AChE) : This enzyme is critical in the cholinergic system, and inhibition can lead to enhanced neurotransmission in conditions like Alzheimer's disease. The compound showed mixed-type inhibition against AChE .
Antidiabetic Potential
A study involving STZ-induced diabetic rat models highlighted the antidiabetic effects of this compound. The results indicated a significant reduction in blood glucose levels compared to control groups, supporting its use as a therapeutic agent in diabetes management .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. It was found to reduce oxidative stress markers and improve cognitive function in animal models subjected to neurotoxic agents. These findings suggest its potential application in treating neurodegenerative diseases .
Comparative Biological Activity Table
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUNJHGQCRSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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